Rifaldazine-d3
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Overview
Description
Rifaldazine-d3, also known as Rifampicin-d3, is a labeled semisynthetic antibiotic. It is a chemically modified version of Rifampicin, distinguished by the substitution of three of its hydrogen atoms with deuterium. This isotopic labeling enhances the stability of the molecule, making it particularly valuable in the field of analytical chemistry for its use in precise quantification and tracking studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rifaldazine-d3 involves the incorporation of deuterium into the Rifampicin molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or through the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product is subjected to rigorous quality control measures to ensure its isotopic purity and stability .
Chemical Reactions Analysis
Types of Reactions: Rifaldazine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of various oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Rifaldazine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the distribution and metabolism of Rifampicin in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Rifampicin.
Industry: Applied in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mechanism of Action
Rifaldazine-d3 exerts its effects by inhibiting RNA transcription. It binds to the β subunit of DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA. This inhibition is particularly effective against gram-positive bacteria and Mycobacterium tuberculosis. The presence of deuterium enhances the stability of the molecule, allowing for more precise studies of its mechanism of action .
Comparison with Similar Compounds
Rifampicin: The parent compound of Rifaldazine-d3, used widely as an antibiotic.
Rifabutin: Another antibiotic in the same class, used primarily for the treatment of tuberculosis.
Rifapentine: A similar compound with a longer half-life, used in the treatment of tuberculosis
Uniqueness of this compound: this compound is unique due to its isotopic labeling with deuterium, which enhances its stability and allows for precise analytical studies. This makes it particularly valuable in research applications where accurate quantification and tracking are essential .
Properties
Molecular Formula |
C43H58N4O12 |
---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20-/t21-,23-,24+,25+,29-,34-,35+,39+,43-/m0/s1/i9D3 |
InChI Key |
JQXXHWHPUNPDRT-QZKVEULASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)/N=C\C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
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